4-Thiothymidine
Overview
Description
4-Thiothymidine is a nucleoside analog that is converted to thymidine by the enzyme thymidine kinase . It has a molecular formula of C10H14N2O4S .
Synthesis Analysis
Several groups have been engaged in research on 4′-[methyl-11 C]-thiothymidine (11 C-4DST) in an effort to develop a PET tracer that allows quantitative measurement of in vivo DNA synthesis rates . A new method for the synthesis of 4-Thiothymidine has been proposed using a new reagent—Lawesson’s reagent, which greatly shortens the reaction time and improves the yield .Molecular Structure Analysis
The molecular structure of 4-Thiothymidine includes a 4-thio- (2′-deoxy)-thymidine usually abbreviated as 4-thio-thymidine . Its molecular weight is 258.30 g/mol .Chemical Reactions Analysis
The reactivity of 4-Thiothymidine under Fenton conditions, i.e., in the presence of H2O2 and catalytic amounts of Fe (II), was investigated by UV-vis spectroscopy and electrospray ionization single and tandem mass spectrometry (ESI-MS and MS/MS) . Also, photo-induced cycloaddition and (6-4) reactions of the thymidine:4-thiothymidine dimer in a DNA duplex were studied .Physical And Chemical Properties Analysis
4-Thiothymidine has a molecular weight of 258.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .Scientific Research Applications
Photodynamic Therapy for Skin Malignancies
4-Thiothymidine has been studied for its potential as a photosensitizer in photodynamic therapy, particularly for skin malignancies like basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). Studies demonstrate that 4-Thiothymidine, combined with UV-A radiation, leads to significant apoptosis in malignant cells while sparing normal skin cells, suggesting its usefulness in treating skin cancer (Gemenetzidis et al., 2013).
Inhibitor of DNA Synthesis in Cancer Cells
Research on L1210 cells has shown that 4-Thiothymidine is a potent inhibitor of cell growth and acts against leukemia in mice. It inhibits the incorporation of precursors into DNA, thus hindering DNA synthesis without affecting RNA or protein synthesis. This specific action indicates its potential as a cytotoxic agent targeting DNA synthesis in cancer cells (Parker et al., 1995).
Cytotoxicity to Various Cancer Cell Lines
4-Thiothymidine has been observed to exhibit cytotoxicity across different cancer cell lines, including L1210, H-Ep-2, and CCRF-CEM. It also shows activity against viruses like herpes simplex 1 and human cytomegalovirus in cell culture, highlighting its broad-spectrum potential in antiviral and anticancer therapy (Secrist et al., 1991).
Ultrafast Intersystem Crossing in Aqueous Solution
Studies have revealed the ultrafast intersystem crossing of 4-Thiothymidine to the triplet state in aqueous solutions. This characteristic is essential for its action as a photosensitizer, indicating a potential role in photodynamic therapy applications (Harada et al., 2010).
Cell Proliferation Imaging in Cancer
4-Thiothymidine has been developed as a PET tracer for cell proliferation imaging. Its use in PET imaging allows for the assessment of proliferative activity in various cancers, aiding in the diagnosis and monitoring of treatment response (Yamamoto & Nishiyama, 2016).
Potential in Biotechnological Applications
Research also suggests that thiothymidines, including 4-Thiothymidine, can pair with higher specificity and are replicated with higher efficiency than natural dTTP, indicating possible uses in biotechnological applications and implications in cancer treatment (Sintim & Kool, 2006).
Use in Oligonucleotide Synthesis
4-Thiothymidine has been synthesized for incorporation into oligonucleotides. This synthesis, although less efficient due to the reactivity of 4-Thiothymidine, opens pathways for its use in molecular biology and genetic engineering applications (Connolly & Newman, 1989).
Future Directions
There is a continuous demand to measure in situ DNA synthesis rates in living human cancer. The thymidine derivative 4′-[methyl-11 C] thiothymidine (11 C-4DST) has the potential to visualize in vivo DNA synthesis rates with positron emission tomography (PET) . This suggests that 4-Thiothymidine could play a significant role in future cancer research and treatment strategies.
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)17)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKSPBJBGGHUMW-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiothymidine | |
CAS RN |
7236-57-9 | |
Record name | 4-Thiothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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